molecular formula C9H19N B13594471 (1-(2-Methylbutyl)cyclopropyl)methanamine

(1-(2-Methylbutyl)cyclopropyl)methanamine

Cat. No.: B13594471
M. Wt: 141.25 g/mol
InChI Key: YMTSQMYNYAGNSE-UHFFFAOYSA-N
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Description

(1-(2-Methylbutyl)cyclopropyl)methanamine is an organic compound with the molecular formula C9H19N It is a cyclopropyl derivative with a methanamine group attached to the cyclopropyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-(2-Methylbutyl)cyclopropyl)methanamine typically involves the cyclopropanation of an appropriate alkene followed by amination. One common method involves the reaction of 2-methylbutylmagnesium bromide with cyclopropylcarboxaldehyde to form the corresponding alcohol, which is then converted to the amine via reductive amination.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include steps for purification and quality control to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

(1-(2-Methylbutyl)cyclopropyl)methanamine can undergo various types of chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

    Oxidation: Imine or nitrile derivatives.

    Reduction: Corresponding alkane.

    Substitution: Various substituted amines depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, (1-(2-Methylbutyl)cyclopropyl)methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound may be used to study the effects of cyclopropyl-containing amines on biological systems. It can serve as a model compound for understanding the behavior of similar structures in biological contexts.

Medicine

In medicinal chemistry, this compound may be investigated for its potential pharmacological properties. Its structural features could make it a candidate for drug development, particularly in the design of compounds that interact with specific biological targets.

Industry

In the industrial sector, this compound may be used in the production of specialty chemicals and materials. Its unique properties could make it useful in the development of new materials with specific characteristics.

Mechanism of Action

The mechanism of action of (1-(2-Methylbutyl)cyclopropyl)methanamine would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The cyclopropyl group could influence the compound’s binding affinity and specificity for these targets.

Comparison with Similar Compounds

Similar Compounds

    Cyclopropylmethanamine: A simpler analog without the 2-methylbutyl group.

    (1-(2-Methylbutyl)cyclopropyl)amine: A similar compound with a different substitution pattern.

Uniqueness

(1-(2-Methylbutyl)cyclopropyl)methanamine is unique due to the presence of both the cyclopropyl ring and the 2-methylbutyl group. This combination of structural features can impart distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C9H19N

Molecular Weight

141.25 g/mol

IUPAC Name

[1-(2-methylbutyl)cyclopropyl]methanamine

InChI

InChI=1S/C9H19N/c1-3-8(2)6-9(7-10)4-5-9/h8H,3-7,10H2,1-2H3

InChI Key

YMTSQMYNYAGNSE-UHFFFAOYSA-N

Canonical SMILES

CCC(C)CC1(CC1)CN

Origin of Product

United States

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